![molecular formula C14H16N4O B2520572 N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 2189435-10-5](/img/structure/B2520572.png)
N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
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Overview
Description
The compound N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a derivative of the cyclopenta[d]pyrimidine class, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its properties and potential uses.
Synthesis Analysis
The synthesis of cyclopenta[d]pyrimidine derivatives typically involves multi-step reactions, often starting with the condensation of various precursors. For instance, compounds with similar structures have been synthesized using microwave-accelerated multi-step synthesis, involving condensation reactions with anilines and intermediates derived from reactions with dimethylformamide dimethylacetal . While the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of cyclopenta[d]pyrimidine derivatives is crucial for their biological activity. For example, NOESY studies have shown that the conformational flexibility of the substituents on the cyclopenta[d]pyrimidine scaffold can significantly influence their biological activities, such as microtubule depolymerizing effects . The 3-D conformational shape is therefore a critical factor in the design of these compounds for therapeutic purposes.
Chemical Reactions Analysis
Cyclopenta[d]pyrimidine derivatives can undergo various chemical reactions depending on their substituents. The presence of a methoxy group, as in the compound of interest, suggests potential reactivity at this site, which could be exploited in further chemical modifications to enhance or modify the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[d]pyrimidine derivatives are influenced by their molecular structure. For example, the crystal structure and DFT studies of a related compound revealed the presence of intramolecular hydrogen bonds and a stable molecular conformation . The electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, are also important for understanding the reactivity and interaction of these compounds with biological targets .
Relevant Case Studies
Several case studies demonstrate the biological potential of cyclopenta[d]pyrimidine derivatives. For instance, certain derivatives have shown potent antiproliferative activities against various cancer cell lines and have been investigated as potential preclinical candidates for cancer treatment . Others have been evaluated as dual inhibitors of protein kinases, which are important targets in cancer and other diseases . Additionally, some derivatives exhibit antiplatelet and analgesic activities, indicating their potential use in cardiovascular and pain management therapies .
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-16-12-5-3-4-11(12)14(17-9)18-10-6-7-13(19-2)15-8-10/h6-8H,3-5H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFJIJOIRDQUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)NC3=CN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine |
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